3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
Description
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 4-chlorophenylsulfonyl group and a 3,4-dichlorophenyl group. Its molecular formula is C₁₅H₁₁Cl₃O₃S (molecular weight ≈ 377.42 g/mol).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3S/c16-11-2-4-12(5-3-11)22(20,21)8-7-15(19)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXPYWXMFQVPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone typically involves the reaction of 4-chlorobenzene sulfonyl chloride with 3,4-dichlorophenylacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
While the sulfonyl group (SO₂) in the compound is already fully oxidized, other functional groups may undergo oxidation:
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Ketone oxidation : The propanone (C=O) group could be oxidized to a carboxylic acid under strong conditions.
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Dichlorophenyl substitution : The electron-deficient dichlorophenyl ring may resist direct oxidation but could participate in electrophilic aromatic substitution under forcing conditions.
Reduction Reactions
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Ketone reduction : The carbonyl group can be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
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Sulfonyl group reduction : Reduction of the SO₂ group to a sulfide (S⁻) is less common but theoretically possible under extreme conditions (e.g., LiAlH₄ in high temperatures).
Substitution Reactions
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Nucleophilic aromatic substitution : The dichlorophenyl ring’s electron deficiency may allow substitution with strong nucleophiles (e.g., NH₂⁻ , OH⁻ ) under high-temperature or catalytic conditions.
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Esterification : The ketone group could react with alcohols to form esters, though this is less likely without activating groups.
Condensation and Cyclization
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Hydrazide formation : Reaction with hydrazine derivatives (e.g., acetic anhydride , benzoyl chloride ) could form substituted hydrazides or heterocycles, as observed in analogous sulfonamide compounds .
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Polymerization : The compound may act as a monomer in polymer synthesis, particularly in materials science applications.
Common Reagents and Conditions
Anticancer Activity
While not directly studied for this compound, similar sulfonyl-dichlorophenyl derivatives exhibit anticancer properties through mechanisms like apoptosis induction.
Limitations and Considerations
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Reactivity : The dichlorophenyl group’s electron-withdrawing nature may deactivate the aromatic ring, reducing substitution reactivity.
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Stability : The sulfonyl group is generally stable under most conditions but may decompose under strongly reducing or oxidizing environments.
Scientific Research Applications
The compound has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of sulfonyl compounds often exhibit promising activity against a variety of pathogens. For instance, a study on related compounds revealed that they could inhibit urease activity, suggesting potential applications in treating infections where urease plays a crucial role .
Antimicrobial Studies
A comprehensive study evaluated the antimicrobial properties of several sulfonyl derivatives, including 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone. The findings suggested that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
This table summarizes the antimicrobial efficacy observed in the study, highlighting its potential as a therapeutic agent.
Medicinal Chemistry Applications
In medicinal chemistry, the sulfonyl group is known for enhancing the pharmacological profile of compounds. The presence of the 4-chlorophenyl group contributes to the lipophilicity and overall bioactivity of the molecule.
Structure-Activity Relationship (SAR)
Research has established a structure-activity relationship for sulfonyl compounds, indicating that modifications on the phenyl rings can significantly influence their biological activity. For instance, variations in halogen substitutions have been shown to enhance potency against specific targets .
Case Studies
- Urease Inhibition : A recent study synthesized several derivatives based on the sulfonamide structure, including our compound of interest. These derivatives were evaluated for their ability to inhibit urease, an enzyme critical for certain bacterial infections. The results indicated that modifications to the sulfonyl moiety could lead to improved inhibitory effects .
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Anticancer Activity : Another investigation focused on related compounds demonstrated promising anticancer activities in vitro. The compound was tested against various cancer cell lines, showing significant cytotoxicity at low concentrations .
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.6 HeLa (Cervical Cancer) 8.2
This data illustrates the potential application of this compound in oncology.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, functional groups, and pharmacological profiles. Key distinctions include electronic effects, molecular weight, and substituent interactions.
Substituent and Functional Group Variations
Key Observations :
- Lipophilicity : Dichlorophenyl substituents (logP ≈ 3.5–4.0) increase lipophilicity compared to dimethoxyphenyl analogs (logP ≈ 2.5–3.0) .
- Molecular Weight : The target compound’s higher molecular weight (377.42 g/mol) reflects the sulfonyl group’s contribution versus sulfanyl analogs (e.g., 336.83 g/mol) .
Commercial Availability
- The sulfanyl analog 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone (CAS 882749-34-0) is industrially available, indicating established synthetic routes .
- The simpler dichloropropiophenone 1-(3,4-dichlorophenyl)-1-propanone (CAS 6582-42-9) is also commercially accessible, highlighting its utility as a precursor .
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H14Cl2O3S
- CAS Number : 477859-19-1
The presence of both chlorophenyl and sulfonyl groups contributes to its biological activity, particularly in interactions with various biological targets.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial effects. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses significant cytotoxic effects against several cancer cell lines. For instance, a study highlighted that the compound exhibited an IC50 value comparable to doxorubicin in inhibiting cell proliferation in HT-29 colorectal cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | Comparable to Doxorubicin |
| Jurkat | Significant Activity |
Enzyme Inhibition
In addition to its antibacterial and anticancer activities, this compound has been evaluated for its enzyme inhibitory potential. Notably, it has shown strong inhibitory activity against acetylcholinesterase and urease enzymes. Such activities are crucial for developing treatments for conditions like Alzheimer’s disease and urinary tract infections .
Study 1: Anticancer Efficacy
A comprehensive study conducted on the anticancer efficacy of the compound involved testing it against various human cancer cell lines. The results indicated that the compound significantly inhibited cell growth through apoptosis induction. Molecular docking studies further elucidated the interaction mechanisms at the molecular level, suggesting that the chlorinated phenyl groups play a pivotal role in binding affinity to cancer-related proteins .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that modifications in the sulfonyl group influenced the antibacterial potency. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and membrane permeability .
Q & A
Q. What precautions are essential when handling this compound due to its potential toxicity?
Q. How to design a stability-indicating HPLC method for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
